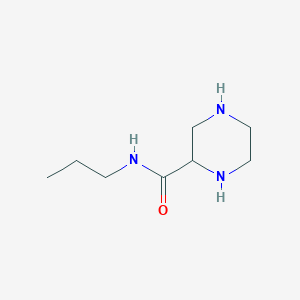
N-propylpiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylpiperazine-2-carboxamide is a chemical compound with the molecular formula C8H17N3O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in the synthesis of various drugs and have significant applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpiperazine-2-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms amide bonds . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves automated flow preparation methods. These methods integrate enabling technologies for continuous flow synthesis, which allows for efficient and scalable production . The use of flow chemistry platforms and advanced control sequences ensures high yields and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-propylpiperazine-2-carboxamide undergoes various chemical reactions, including amidation, cyclization, and substitution reactions. Amidation involves the formation of amide bonds between carboxylic acids and amines . Cyclization reactions can lead to the formation of piperazine rings from diamine precursors . Substitution reactions involve the replacement of functional groups on the piperazine ring with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, carboxylic acids, and amines . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
N-propylpiperazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme inhibitors and receptor ligands . In medicine, piperazine derivatives are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities . Additionally, in the industry, this compound is used in the development of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-propylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels . These interactions can modulate various biological processes, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-propylpiperazine-2-carboxamide include other piperazine derivatives such as N-methylpiperazine, N-ethylpiperazine, and N-benzylpiperazine . These compounds share a similar piperazine core structure but differ in their substituents.
Comparison: this compound is unique due to its specific substituent, the propyl group, which can influence its chemical and biological properties. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry .
Propiedades
Número CAS |
646523-34-4 |
|---|---|
Fórmula molecular |
C8H17N3O |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3,(H,11,12) |
Clave InChI |
SUJXBNUVGOWGRO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)

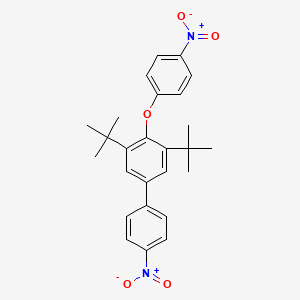
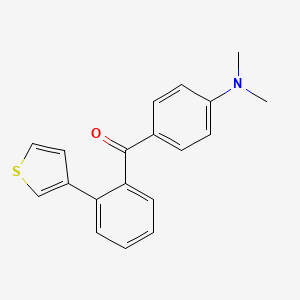

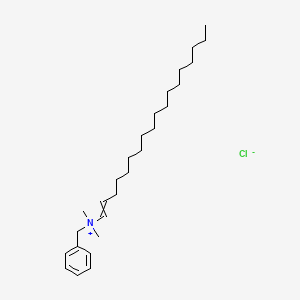
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
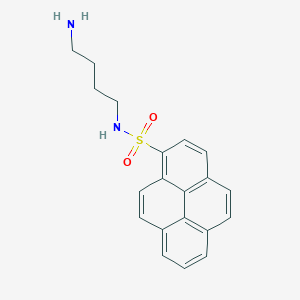
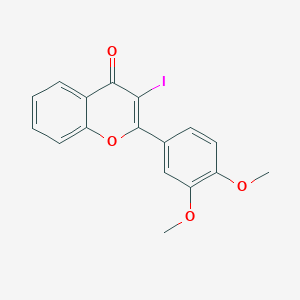
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
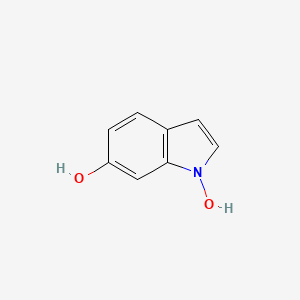
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
